Cas no 75479-90-2 (2,4-Dichloro-3'-methylsulfanyl-biphenyl)

75479-90-2 structure

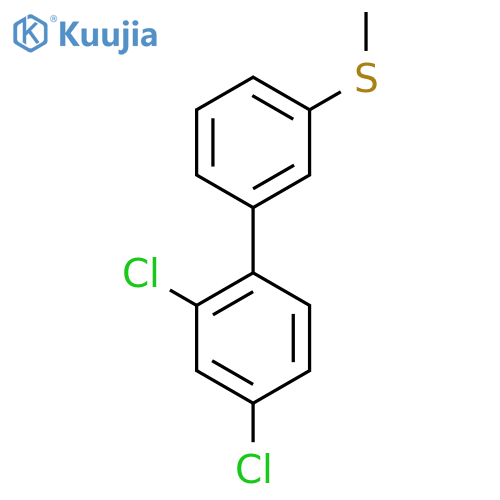

商品名:2,4-Dichloro-3'-methylsulfanyl-biphenyl

CAS番号:75479-90-2

MF:C13H10Cl2S

メガワット:269.189500331879

CID:4790486

2,4-Dichloro-3'-methylsulfanyl-biphenyl 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-3'-methylsulfanyl-biphenyl

-

- インチ: 1S/C13H10Cl2S/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,1H3

- InChIKey: AJKWJCWTIGSHEI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1C=CC=C(C=1)SC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 222

- トポロジー分子極性表面積: 25.3

- 疎水性パラメータ計算基準値(XlogP): 5.8

2,4-Dichloro-3'-methylsulfanyl-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008293-1g |

2,4-Dichloro-3'-methylsulfanyl-biphenyl |

75479-90-2 | 97% | 1g |

$1504.90 | 2023-09-01 | |

| Alichem | A011008293-500mg |

2,4-Dichloro-3'-methylsulfanyl-biphenyl |

75479-90-2 | 97% | 500mg |

$823.15 | 2023-09-01 | |

| Alichem | A011008293-250mg |

2,4-Dichloro-3'-methylsulfanyl-biphenyl |

75479-90-2 | 97% | 250mg |

$499.20 | 2023-09-01 |

2,4-Dichloro-3'-methylsulfanyl-biphenyl 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

75479-90-2 (2,4-Dichloro-3'-methylsulfanyl-biphenyl) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量